molecular formula C23H24N2O5 B11617728 N-(2,4-dimethoxyphenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

N-(2,4-dimethoxyphenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

Cat. No.: B11617728
M. Wt: 408.4 g/mol
InChI Key: QBONNWXRGGHVPK-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core, substituted with a 2,4-dimethoxyphenyl group and a 1,3-dioxooctahydro-2H-isoindol-2-yl moiety. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the 1,3-Dioxooctahydro-2H-isoindol-2-yl Moiety: This moiety can be synthesized through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)benzamide: Lacks the 1,3-dioxooctahydro-2H-isoindol-2-yl moiety.

    3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide: Lacks the 2,4-dimethoxyphenyl group.

Uniqueness

N-(2,4-dimethoxyphenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is unique due to the presence of both the 2,4-dimethoxyphenyl group and the 1,3-dioxooctahydro-2H-isoindol-2-yl moiety, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide

InChI

InChI=1S/C23H24N2O5/c1-29-16-10-11-19(20(13-16)30-2)24-21(26)14-6-5-7-15(12-14)25-22(27)17-8-3-4-9-18(17)23(25)28/h5-7,10-13,17-18H,3-4,8-9H2,1-2H3,(H,24,26)

InChI Key

QBONNWXRGGHVPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4CCCCC4C3=O)OC

Origin of Product

United States

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